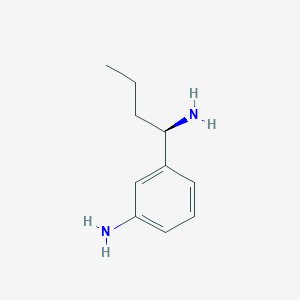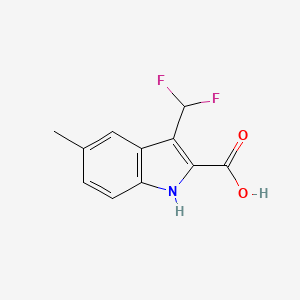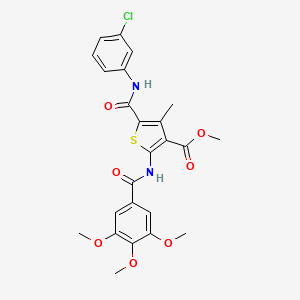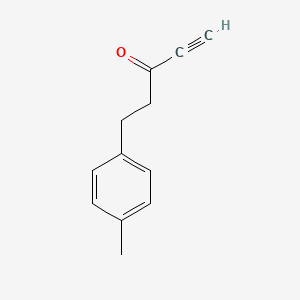
1-Isobutylpiperidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutylpiperidine-3-carbonitrile is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic amines, and this particular compound features an isobutyl group attached to the nitrogen atom and a nitrile group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isobutylamine with 3-cyanopiperidine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0°C to room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: 1-Isobutylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated piperidines or other substituted derivatives.
科学的研究の応用
1-Isobutylpiperidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-isobutylpiperidine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biological systems.
類似化合物との比較
1-Butylpiperidine-3-carbonitrile: Similar structure but with a butyl group instead of an isobutyl group.
1-Isopropylpiperidine-3-carbonitrile: Features an isopropyl group instead of an isobutyl group.
1-Methylpiperidine-3-carbonitrile: Contains a methyl group instead of an isobutyl group.
Uniqueness: 1-Isobutylpiperidine-3-carbonitrile is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-(2-methylpropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-5,7-8H2,1-2H3 |
InChIキー |
QUWGYZIWQNYVAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCCC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)






